(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene
Overview
Description
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is a fluorinated organic compound characterized by the presence of eight fluorine atoms attached to a pentene backbone. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. It is used in various scientific and industrial applications, particularly in fields requiring materials with high thermal stability and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene typically involves the fluorination of pentene derivatives. One common method is the direct fluorination of 1,1,1,4,4,5,5,5-octafluoropentane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as cobalt trifluoride, at elevated temperatures to ensure complete fluorination.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and fluorine concentration, ensuring high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of fluorine gas.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or ozone, leading to the formation of fluorinated carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of partially fluorinated alkanes.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Fluorinated carboxylic acids or ketones.
Reduction: Partially fluorinated alkanes.
Substitution: Fluorinated alcohols or amines.
Scientific Research Applications
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of high-performance polymers and coatings that require exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of (2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is primarily influenced by the presence of multiple fluorine atoms, which impart unique electronic properties to the molecule. These fluorine atoms can affect the compound’s reactivity, stability, and interactions with other molecules. The high electronegativity of fluorine leads to strong electron-withdrawing effects, which can stabilize negative charges and influence the compound’s behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-hexafluoropropane: A fluorinated propane derivative with six fluorine atoms.
1,1,1,2,2,3,3-heptafluorobutane: A fluorinated butane derivative with seven fluorine atoms.
1,1,1,2,2,3,3,4,4-nonafluoropentane: A fluorinated pentane derivative with nine fluorine atoms.
Uniqueness
(2E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond, which can influence its reactivity and applications. The combination of high fluorine content and the double bond makes it a valuable compound for specialized applications requiring both chemical resistance and reactivity.
Properties
IUPAC Name |
(E)-1,1,1,4,4,5,5,5-octafluoropent-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-3(7,5(11,12)13)1-2-4(8,9)10/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMVAHSMKGITAV-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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